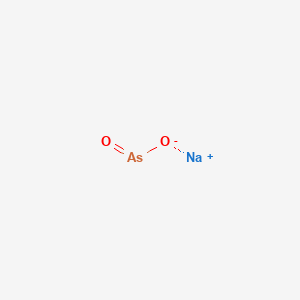

Sodium arsenite

Übersicht

Beschreibung

Sodium arsenite is an inorganic compound with the chemical formula NaAsO₂. It is a colorless solid that is highly toxic and carcinogenic. This compound is primarily used as a pesticide but also has applications in various industrial processes .

Wissenschaftliche Forschungsanwendungen

Natriumarsenit hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reduktionsmittel in der organischen Synthese verwendet.

5. Wirkmechanismus

Natriumarsenit übt seine Wirkung aus, indem es mit Thiolgruppen in Proteinen interagiert, was zur Inaktivierung verschiedener Enzyme und Rezeptoren führt. Es bildet starke Bindungen mit Dithiolen in kleinen Molekülen und vicinalen Thiolen in Proteinen, was Zellen des Glutathions berauben und wichtige Enzyme deaktivieren kann . Diese Interaktion kann zu oxidativem Stress, Zelltod und anderen toxischen Wirkungen führen .

Wirkmechanismus

Target of Action

Sodium arsenite, a form of inorganic arsenic, primarily targets sulfur-containing proteins . It is known to interact with enzymes responsible for cellular respiration, DNA synthesis, and glutathione metabolism . This compound also inhibits protein kinases involved in the regulation of focal adhesion , and it directly targets mitochondria causing mitochondrial damage .

Mode of Action

This compound interacts with its targets, leading to various changes at the cellular level. It induces the production of heat shock proteins and the formation of cytoplasmic stress granules . This compound can also cause mitochondrial damage, leading to the release of cytochrome-c into the cytoplasm and initiating the caspase-9-mediated mitochondrial death pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It induces reactive oxygen species (ROS) production, which activates an inflammatory response, initiating pathological marker pathways such as the nuclear factor-κB (NFκB) by increasing phosphorylation and degradation of the inhibitor IkB . This compound also disrupts the balance of redox levels, leading to premature senescence of cells and stopping the cell cycle .

Pharmacokinetics

Arsenic, including this compound, is absorbed into the body and binds to red blood cells. It is stored in various organs like the liver, kidneys, muscles, bones, hair, skin, and nails . Arsenic is mainly eliminated through urine . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. Arsenic exposure spans a wide geographical area spread across continents, with contaminations originating from soil, water, air, and even food . Arsenic pollution gets aggravated through natural processes like volcanic eruptions, weathering, and biological activity . The concentration of arsenic in the environment can significantly impact its toxicity and carcinogenic potential

Safety and Hazards

Sodium arsenite is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the substance can yield symptoms such as skin irritation, burns, itching, thickened skin, rash, loss of pigment, poor appetite, a metallic or garlic taste, stomach pain, nausea, vomiting, diarrhea, convulsions, decreased blood pressure, and headache .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sodium arsenite interacts with several biomolecules, including enzymes and proteins. It forms relatively weak bonds with monothiols, leading to the depletion of glutathione (GSH) in cells. It also forms strong bonds with dithiols in small molecules and with vicinal thiols in proteins, leading to the inactivation of various enzymes and receptors .

Cellular Effects

This compound has a profound impact on cellular processes. It induces cell death in certain types of cells, such as lymphoblastoid cells . It also affects cell proliferation, cell cycle distribution, oxidative stress, and genetic damage . This compound can induce cell cycle arrest and apoptosis in human umbilical vein endothelial cells (HUVECs) through the induction of p21 Cip1/Waf1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K–AKT pathway, which controls cell survival and apoptosis . It also downregulates the core transcription factor circuitry that controls self-renewal of cells . Furthermore, this compound activates an inflammatory response, which in turn initiates the pathological marker pathways such as the nuclear factor-κB (NFκB) by increasing phosphorylation and degradation of the inhibitor IkB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Continuous exposure of cells to this compound results in substantial epigenetic abnormalities accompanied by several carcinogenesis-related events, including induction of epithelial-to-mesenchymal transition, damage to DNA, inhibition of DNA repair genes, and induction of de novo mutations .

Metabolic Pathways

This compound is involved in several metabolic pathways. The majority of arsenic absorbed into the body is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated in the liver to form mono-, di-, and trimethylated products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up by cells via aquaporins and hexose transporters . Once inside the cell, this compound can be sequestered into vacuoles by the ABC transporter Ycf1p, or it can be extruded from the cell via the plasma membrane carrier Acr3 .

Subcellular Localization

This compound primarily accumulates in non-cytosolic compartments during oxidative stress induced by this compound in mammalian cells . This subcellular localization of this compound and its effects on activity or function are critical to understanding the role of localized ubiquitin and VCP signaling in the basic mechanisms of stress response .

Vorbereitungsmethoden

Sodium arsenite can be synthesized by dissolving powdered arsenious oxide (arsenic trioxide) in a solution of sodium hydroxide. The reaction produces this compound and water. The typical reaction conditions involve dissolving 226 grams of arsenious oxide in a solution of 275 grams of sodium hydroxide dissolved in 600 milliliters of water . Industrially, this compound is produced by treating arsenic trioxide with sodium carbonate or sodium hydroxide .

Analyse Chemischer Reaktionen

Natriumarsenit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Natriumarsenit kann in Gegenwart von Oxidationsmitteln zu Natriumarsenat oxidiert werden.

Reduktion: Es kann als Reduktionsmittel in der organischen Chemie wirken und Trihaloalkane zu Dihaloalkanen reduzieren.

Substitution: Natriumarsenit kann mit Halogenen reagieren, um Arsenhalogenide zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydroxid, Natriumcarbonat und verschiedene Oxidationsmittel. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Natriumarsenat und Arsenhalogenide .

Vergleich Mit ähnlichen Verbindungen

Natriumarsenit wird oft mit anderen Arsenverbindungen wie Arsentrioxid (As₂O₃) und Natriumarsenat (Na₃AsO₄) verglichen. Während all diese Verbindungen giftig sind, gilt Natriumarsenit aufgrund seiner Fähigkeit, mit Thiolgruppen zu interagieren und Zellfunktionen zu stören, als giftiger . Arsentrioxid wird als Chemotherapeutikum für die akute Promyelozytenleukämie verwendet, während Natriumarsenat hauptsächlich in industriellen Anwendungen eingesetzt wird .

Ähnliche Verbindungen umfassen:

- Arsentrioxid (As₂O₃)

- Natriumarsenat (Na₃AsO₄)

- Arsenpentoxid (As₂O₅)

Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, aber die hohe Toxizität von Natriumarsenit und seine Reaktivität mit Thiolgruppen machen es besonders bemerkenswert .

Eigenschaften

IUPAC Name |

sodium;oxoarsinite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRDCMBXHILCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAsO2, AsNaO2 | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium metaarsenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metaarsenite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020104 | |

| Record name | Sodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenite, aqueous solution appears as an aqueous solution of a solid. Toxic by ingestion, inhalation or skin absorption. Used as an antiseptic, in insecticides and herbicides, to preserve hides and in making dyes., White or gray-white solid, soluble in water and absorbs CO2; [Hawley], WHITE OR GREY HYGROSCOPIC POWDER. | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Freely sol in water; slightly sol in alcohol, Solubility in water: very good | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.87 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.87, 1.87 g/cm³ | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

ARSENITE IS READILY ABSORBED WHEN TAKEN INTERNALLY & POISONING IS ATTRIBUTED TO RAPID DEATH OF CELLS DUE TO INHIBITION OF RESP FROM LACK OF ADENOSINE TRIPHOSPHATE. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white powder | |

CAS No. |

7784-46-5 | |

| Record name | SODIUM ARSENITE, AQUEOUS SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dioxoarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48OVY2OC72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ARSENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

615 °C | |

| Record name | SODIUM ARSENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1603 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: How does Sodium arsenite exert its toxic effects at the cellular level?

A1: this compound exerts its toxicity primarily through the induction of oxidative stress. [, , , , , , , ] This occurs when the compound disrupts the balance between reactive oxygen species (ROS) production and the cell's antioxidant defense mechanisms. [, , , , ]

Q2: What are the consequences of this compound-induced oxidative stress?

A2: Elevated ROS levels caused by this compound can lead to various detrimental effects, including:

- DNA damage: this compound can cause single-strand DNA breaks and chromosomal aberrations. [, , , , ]

- Lipid peroxidation: This process damages cell membranes and contributes to cellular dysfunction. [, , , ]

- Protein dysfunction: ROS can modify proteins, impairing their function and leading to cellular stress responses. [, , , , ]

- Apoptosis: Severe oxidative stress can trigger programmed cell death, contributing to tissue damage. [, , , , ]

Q3: Does this compound target specific proteins or pathways?

A3: While this compound broadly induces oxidative stress, research suggests it can also directly impact specific signaling pathways. For example:

- p38 MAPK pathway: this compound can activate p38 MAPK, leading to increased Vascular Endothelial Growth Factor (VEGF) expression, a process implicated in angiogenesis and tumor development. []

- Focal adhesion kinase (FAK): this compound exposure has been shown to reduce FAK tyrosine phosphorylation, affecting cell adhesion, migration, and potentially other integrin-mediated signaling events. []

- Heat shock protein (HSP) expression: Both this compound and heat stress can induce HSP expression, offering a potential protective mechanism against cellular damage. [, , ]

- Nrf2 signaling pathway: Chronic exposure to this compound can decrease Nrf2 levels and its downstream targets, potentially contributing to malignant transformation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is NaAsO2, and its molecular weight is 129.91 g/mol.

Q5: What are the implications of this compound's toxicity for its handling and use?

A5: Given its known toxicity, handling this compound requires strict adherence to safety regulations and guidelines. Researchers and professionals should consult and adhere to relevant safety data sheets and implement appropriate personal protective equipment and waste disposal procedures.

Q6: What are the primary toxicological concerns associated with this compound?

A12: this compound is a known human carcinogen associated with various cancers, including skin, lung, bladder, and liver cancers. [, , , ] Chronic exposure can lead to multi-organ toxicity, affecting the liver, kidneys, reproductive system, and nervous system. [, , , , , , , , , , , , , ]

Q7: Are there any protective measures or treatments against this compound toxicity?

A7: Research suggests that certain compounds may offer some protection against this compound's toxic effects:

- Antioxidants: Compounds like Vitamin E, N-acetylcysteine, and plant extracts rich in polyphenols have demonstrated protective effects against this compound-induced oxidative stress and organ damage in animal models. [, , , , , , , ]

- Chelating agents: These agents can bind to arsenic, facilitating its removal from the body. DMSA (Meso 2,3-dimercaptosuccinic acid) has shown promise in reducing arsenic-induced toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)